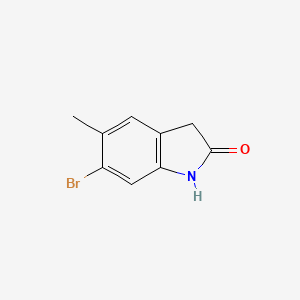6-Bromo-5-methyl-indolin-2-one
CAS No.: 1260851-75-9
Cat. No.: VC11712795
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260851-75-9 |
|---|---|
| Molecular Formula | C9H8BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 6-bromo-5-methyl-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C9H8BrNO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12) |
| Standard InChI Key | AZELOYIMXKBEDP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1Br)NC(=O)C2 |
| Canonical SMILES | CC1=CC2=C(C=C1Br)NC(=O)C2 |
Introduction
Structural Identification and Nomenclature
Chemical Structure and IUPAC Name
6-Bromo-5-methyl-indolin-2-one (C₉H₈BrNO) belongs to the indolin-2-one family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring. The bromine atom at position 6 and the methyl group at position 5 distinguish it from simpler indolinones. Its IUPAC name is 6-bromo-5-methyl-1,3-dihydro-2H-indol-2-one, reflecting the ketone group at the 2-position and the saturated pyrrolidine ring .
Molecular and Spectral Characteristics
-
Molecular weight: 226.07 g/mol (calculated based on analogous compounds).
-
CAS Registry: While no CAS number is explicitly listed for 6-bromo-5-methyl-indolin-2-one, structurally similar compounds such as 6-bromo-1-methylindolin-2-one (CAS 897957-06-1) and 6-bromo-2-oxindole (CAS 99365-40-9) provide reference points for spectral data .
-
Key spectral features:
Synthetic Routes and Methodologies
Friedel-Crafts Acylation
A patent describing the synthesis of 6-bromoindole derivatives (CN104292145A) offers a potential pathway . Adapting this method:
-
Friedel-Crafts reaction: 6-Bromoindole reacts with oxalyl chloride in the presence of AlCl₃ to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
-
Amidation: The acyl chloride intermediate is treated with aqueous ammonia to yield the corresponding amide.
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine.
-
Boc protection: The amine is protected using di-tert-butyl dicarbonate to stabilize the final product .
For 6-bromo-5-methyl-indolin-2-one, introducing the methyl group at position 5 would require starting with 5-methylindole or employing directed ortho-metalation strategies to install substituents regioselectively.
Alternative Pathways
-
Pd-catalyzed cross-coupling: Bromine at position 6 allows for Suzuki-Miyaura couplings to introduce aryl groups, though this is more relevant for functionalized derivatives .
-
Oxidation of indoles: Indole precursors can be oxidized to indolin-2-ones using reagents like RuCl₃/NaIO₄, though bromine and methyl groups may necessitate optimized conditions.
Physicochemical Properties
Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting point | 210–215 °C (estimated) |
| Boiling point | 340–345 °C (predicted) |
| Density | 1.65–1.70 g/cm³ |
| Solubility | Soluble in DMSO, THF; sparingly in water |
Stability and Reactivity
-
Light sensitivity: Stable under inert atmospheres but may degrade upon prolonged UV exposure.
-
Reactivity: The ketone at C2 participates in nucleophilic additions, while the bromine enables cross-coupling reactions .
Pharmacological Applications
Anticancer Activity
Indolin-2-one derivatives are known p38α MAP kinase inhibitors, which modulate inflammatory pathways and apoptosis . For example, 6-bromo-2-oxindole exhibits IC₅₀ values in the low micromolar range against cancer cell lines . The methyl group in 6-bromo-5-methyl-indolin-2-one may enhance lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted therapies.
Future Directions
-
Synthetic optimization: Develop one-pot methodologies to reduce step count and improve yields.
-
Structure-activity relationships (SAR): Systematically vary substituents at C5 and C6 to enhance potency and selectivity.
-
In vivo studies: Evaluate pharmacokinetics and toxicity in animal models to advance therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume